molecular formula C35H35BrClN4O10P B610614 RXP470 CAS No. 891198-31-5

RXP470

Cat. No.: B610614
CAS No.: 891198-31-5
M. Wt: 818.01
InChI Key: PTUCPHGSAFOJAU-MGONOCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Matrix Metalloproteinases (MMPs) in Biological Systems

Matrix metalloproteinases are a group of over 20 zinc-dependent proteases belonging to the metzincin superfamily. wikipedia.org Initially recognized for their ability to degrade components of the extracellular matrix (ECM), such as collagen, elastin (B1584352), and gelatin, their known functions have expanded significantly. wikipedia.orgersnet.orgnih.gov MMPs are now understood to be key regulators of extracellular signaling networks, influencing a wide range of biological processes beyond simple ECM remodeling. ersnet.org

These enzymes participate in numerous physiological activities, including embryonic development, reproduction, tissue remodeling, wound healing, angiogenesis, immunity, and bone remodeling. wikipedia.orgersnet.orgnih.govmdpi.com They achieve this by cleaving various substrates, including cell surface receptors, growth factors, cytokines, chemokines, and other bioactive molecules. wikipedia.orgersnet.org The activity of MMPs is tightly regulated at multiple levels, including gene expression, activation of their latent zymogen forms, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.gov The balance between activated MMPs and TIMPs is crucial in determining the extent of ECM degradation and tissue remodeling. iiarjournals.org

Significance of Matrix Metalloproteinase-12 (MMP-12) in Pathophysiological Processes

Matrix Metalloproteinase-12, also known as macrophage metalloelastase (HME), is primarily produced by macrophages and is particularly effective at degrading elastin, a key component of the ECM found in tissues like the lungs and blood vessels. mdpi.comresearchgate.netfrontiersin.org Due to its potent elastolytic activity, MMP-12 has been strongly implicated in the pathogenesis of various diseases characterized by excessive ECM degradation and inflammation. mdpi.comresearchgate.net

MMP-12 plays a significant role in pulmonary diseases such as emphysema, asthma, and chronic obstructive pulmonary disease (COPD), where increased MMP-12 levels are associated with inflammation and structural changes in the lungs, negatively correlating with functional parameters. mdpi.comresearchgate.netfrontiersin.org Studies in animal models have shown that targeting MMP-12 may have therapeutic potential in these conditions. researchgate.net Furthermore, MMP-12 contributes to cardiovascular diseases, including atherosclerosis and abdominal aortic aneurysms (AAAs), by promoting elastin degradation and macrophage infiltration in atherosclerotic plaques and being elevated in human AAAs. ahajournals.orgnih.govmdpi.comnih.gov Its involvement in other conditions like periodontal diseases, cancer progression, and neurological disorders such as ischemic stroke is also under investigation. mdpi.comresearchgate.netbmj.comfrontiersin.org In ischemic stroke, increased MMP-12 expression is associated with blood-brain barrier disruption, inflammation, apoptosis, and demyelination. bmj.com

Historical Context of MMP Inhibitor Development and the Pursuit of Selectivity

Given the involvement of MMPs in numerous pathological processes, the development of MMP inhibitors has been an attractive therapeutic strategy. frontiersin.orgosti.gov Early efforts focused on developing broad-spectrum inhibitors targeting the conserved catalytic zinc domain shared by many MMPs. nih.govpatsnap.comoup.com However, these first-generation inhibitors faced significant challenges in clinical trials. nih.govpatsnap.comimrpress.com

A major hurdle was the lack of selectivity, leading to the inhibition of multiple MMPs and other metalloenzymes involved in normal physiological functions. nih.govpatsnap.com This broad inhibition profile resulted in dose-limiting side effects, most notably musculoskeletal syndrome (arthralgia, myalgia, tendinitis), which led to the discontinuation of many clinical development programs. nih.govpatsnap.comoup.com Other issues included poor pharmacokinetic profiles, low bioavailability, and in vivo instability. nih.govoup.comimrpress.com

The challenges encountered with broad-spectrum inhibitors highlighted the critical need for developing inhibitors with improved selectivity for individual MMPs implicated in specific diseases. osti.govnih.govpatsnap.comdovepress.com The high homology within the MMP family makes achieving this selectivity technically challenging. osti.govnih.govpatsnap.com Current research efforts have shifted towards designing selective inhibitors that can target specific MMPs without interfering with the beneficial activities of others. patsnap.com Strategies to achieve selectivity include targeting exosites distinct from the catalytic domain and designing molecules that exploit subtle structural differences between MMP subtypes. osti.govnih.gov

Introduction to RXP470 as a Prototypical Selective MMP-12 Inhibitor

In the pursuit of selective MMP inhibitors, RXP470 (also referred to as RXP470.1) emerged as a potent and selective inhibitor of MMP-12. ahajournals.orgdovepress.comguidetomalariapharmacology.orgmedchemexpress.comnih.govnih.govguidetopharmacology.org This phosphinic peptide-based compound was developed to target the active site of MMP-12, with its phosphinate group designed to interact strongly with the catalytic Zn²⁺ ion. researchgate.net

RXP470 has been characterized by its high affinity for human MMP-12, demonstrating a Ki value in the sub-nanomolar range (e.g., 0.2 nM or 0.24 nM). guidetomalariapharmacology.orgmedchemexpress.comnih.govguidetopharmacology.orgmedchemexpress.com Crucially, it exhibits significantly lower potency against other MMPs, showing 2 to 4 orders of magnitude less inhibition, which contributes to its selectivity profile. nih.govmedchemexpress.comnih.gov This selectivity is attributed, in part, to specific structural features of RXP470, such as the isoxazole (B147169) side chain and a Glu-Glu motif, which interact favorably with the MMP-12 active site and surrounding regions. researchgate.net

Research findings have utilized RXP470 as a tool compound to investigate the biological roles of MMP-12. Studies in apolipoprotein E-knockout mice, a model for atherosclerosis, demonstrated that treatment with RXP470 significantly reduced the size of atherosclerotic plaques and promoted a more stable plaque phenotype characterized by a higher smooth muscle cell to macrophage ratio, reduced macrophage apoptosis, increased cap thickness, and smaller necrotic cores. ahajournals.orgnih.govdovepress.commedchemexpress.com These effects are believed to be primarily mediated through the inhibition of MMP-12 activity, leading to attenuated monocyte/macrophage invasion and reduced macrophage apoptosis within the plaques. ahajournals.orgnih.gov More recent studies have also employed RXP470 to show that pharmacological inhibition of MMP-12 can protect against abdominal aortic aneurysm formation and progression in mice, reducing aortic dilation, rupture, medial thinning, and elastin destruction. nih.govmdpi.com This further supports the role of MMP-12 in these vascular pathologies and the potential therapeutic value of selective MMP-12 inhibition.

The development and study of RXP470 have provided valuable insights into the specific functions of MMP-12 in disease processes and have served as a proof-of-principle for the potential of selective MMP inhibition as a therapeutic strategy. ahajournals.orgnih.gov Its use in research has helped delineate biological pathways where MMP-12 plays a key regulatory role. researchgate.net

Representative Inhibition Data for RXP470

While specific comprehensive data tables comparing RXP470's activity across a wide panel of MMPs were not consistently available in the search results in a format suitable for direct extraction into an interactive table, the key finding regarding its selectivity for MMP-12 is consistently reported. The following represents the reported affinity for MMP-12:

CompoundTargetKi (nM)Selectivity vs. other MMPsSource
RXP470.1Human MMP-120.2 or 0.242 to 4 orders of magnitude less potent guidetomalariapharmacology.orgmedchemexpress.comnih.govguidetopharmacology.orgmedchemexpress.com

Note: This table presents key reported data points. For a comprehensive selectivity profile across various MMPs, refer to original research publications.

Properties

CAS No.

891198-31-5

Molecular Formula

C35H35BrClN4O10P

Molecular Weight

818.01

IUPAC Name

(4S)-5-amino-4-((2S)-2-((2S)-3-((4-bromophenyl)(hydroxy)phosphoryl)-2-((3-(3'-chloro-[1,1'-biphenyl]-4-yl)isoxazol-5-yl)methyl)propanamido)-4-carboxybutanamido)-5-oxopentanoic acid

InChI

InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1

InChI Key

PTUCPHGSAFOJAU-MGONOCMRSA-N

SMILES

O=C(O)CC[C@H](NC([C@@H](NC([C@H](CC1=CC(C2=CC=C(C3=CC=CC(Cl)=C3)C=C2)=NO1)CP(O)(C4=CC=C(Br)C=C4)=O)=O)CCC(O)=O)=O)C(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RXP470.1;  RXP 470.1;  RXP-470.1;  RXP470;  RXP 470;  RXP-470.

Origin of Product

United States

Molecular Design Principles and Selectivity Profile of Rxp470

Structural Basis for RXP470's Potency and Selectivity towards MMP-12

The potent and selective inhibition of MMP-12 by RXP470 is intricately linked to its molecular structure and how it interacts with the enzyme's active site. researchgate.netnih.govacs.org Crystallographic studies have been instrumental in elucidating these interactions. nih.govacs.orgebi.ac.ukrcsb.org

Interaction Mechanisms with the Catalytic Zinc Ion of MMP-12

A key feature of RXP470's interaction with MMP-12 is the binding of its phosphinic group to the catalytic zinc ion in the enzyme's active site. researchgate.net This interaction is characteristic of phosphinic peptide inhibitors and is thought to be crucial for high binding affinity. researchgate.netresearchgate.net X-ray crystallographic studies of MMP-12 in complex with RXP470.1 have confirmed that the phosphoryl group strongly interacts with the catalytic Zn²⁺ ion. researchgate.netnih.gov This interaction mimics the transition state of the enzymatic reaction, contributing to the inhibitor's potency. researchgate.net

Role of Specific Molecular Features in Driving Enzyme-Inhibitor Recognition

Beyond the zinc-binding group, specific molecular features of RXP470 play a critical role in driving its recognition and high selectivity for MMP-12. The long P1' side chain of RXP470.1 is observed to fill most of the deep S1' cavity within the MMP-12 active site. nih.govacs.org This complementary fit between the inhibitor's P1' side chain and the S1' pocket of MMP-12 is a significant determinant of its potency and selectivity. nih.gov

Studies involving the modification or removal of specific parts of the RXP470 structure, such as the phosphinic moiety, the Glu-Glu motif, or the isoxazole (B147169) side chain, have demonstrated the importance of these elements for both potency and selectivity. researchgate.netnih.gov For instance, the isoxazole side chain, in conjunction with the Glu-Glu motif, has been shown to play a key role in the selectivity of the inhibitor. researchgate.netnih.gov Replacing the isoxazole ring with other five-member rings generally resulted in a loss of potency, highlighting the specific role of heteroatoms in these rings. nih.gov Interestingly, substituting the isoxazole with a six-member phenyl ring led to compounds with a better selectivity profile favoring MMP-12, although sometimes with slightly reduced potency compared to the parent RXP470. nih.gov These findings underscore how subtle changes in the molecular structure, particularly within the P1' side chain, can significantly impact the inhibitor's interaction with the MMP-12 active site and its selectivity profile across different MMPs. nih.gov

Comparative Analysis of RXP470's Selectivity Spectrum Across Human MMP Subfamilies

RXP470 is characterized by its high selectivity for MMP-12 compared to other members of the human MMP family. medchemexpress.comnih.gov It has been reported as a potent inhibitor of human MMP-12 with a Ki value in the sub-nanomolar range. medchemexpress.comnih.govguidetomalariapharmacology.org Crucially, RXP470 is significantly less potent against other MMPs, often by two to four orders of magnitude. medchemexpress.comnih.gov

The selectivity of RXP470 has also been evaluated in the context of derived probes, which retain a comparable selectivity profile to the parent molecule. mdpi.comrcsb.orgnih.govnih.gov Studies with RXP470-derived nanostructured lipid carriers showed a selectivity and affinity profile that favored MMP-12, even displaying better selectivity factors against certain MMPs (hMMP-2, 8, 9, and 13) compared to the parent RXP470. mdpi.com

In Silico and Computational Approaches in the Rational Design and Optimization of RXP470 Analogues

Computational approaches and in silico studies have played a role in the rational design and optimization of RXP470 analogues and understanding its interaction with MMP-12. nih.govdovepress.commdpi-res.comdokumen.pub Molecular modeling techniques, such as those using programs like CHARMM, have been employed to study the interaction of RXP470 analogues with MMP active sites. nih.gov These studies often involve superimposing the crystal structures of inhibitor-bound MMP-12 onto other MMP structures to predict binding poses and interactions. nih.gov

Ab initio quantum calculations have been used to derive geometrical and nonbonded parameters for compounds like RXP470 analogues, which are then used in energy minimization and molecular dynamics simulations to refine complex structures. nih.gov These computational methods provide insights into the molecular factors contributing to changes in selectivity profiles upon structural modifications. nih.gov

Preclinical Pharmacological Characterization and Biological Efficacy of Rxp470

In Vitro Assessment of RXP470's Enzyme Inhibition and Cellular Activities

In vitro studies have been crucial in understanding how RXP470 interacts with MMP-12 at a biochemical level and its subsequent impact on key cellular processes relevant to disease pathogenesis. nih.govnih.govahajournals.org

Biochemical Characterization of MMP-12 Inhibition Kinetics

RXP470 is characterized as a potent, selective, and active site-directed reversible inhibitor of MMP-12. nih.govinvivochem.comacs.org Its inhibitory activity has been measured using fluorogenic substrates. nih.gov The compound exhibits a high affinity for human MMP-12, with a reported inhibition constant (Ki) of 0.2 nM medchemexpress.cominvivochem.com or 0.26 nM. nih.gov Importantly, RXP470 demonstrates significant selectivity for MMP-12, being 2 to 4 orders of magnitude less potent against other MMPs. medchemexpress.cominvivochem.com This selectivity profile is largely governed by the RXP470 motif, even when incorporated into more complex structures like nanoparticles. mdpi.comnih.gov Structural analysis through X-ray crystallography of the MMP-12/inhibitor complex has revealed that the inhibitor establishes multiple interactions within the MMP-12 active site, with its P1' side chain occupying the deep S1' cavity. acs.org Thermodynamic studies suggest that the binding of RXP470.1 to MMP-12 is primarily entropy-driven. acs.org

Modulation of Cellular Processes by RXP470 in Relevant Cell Culture Models

RXP470 has been investigated for its ability to modulate various cellular processes implicated in inflammatory and remodeling diseases, particularly focusing on the behavior of monocytes and macrophages, which are known to express MMP-12. nih.govmdpi.comnih.govnih.govmdpi.comdovepress.com

In vitro studies have shown that active MMP-12 can support apoptosis in macrophages and foam cells. nih.gov Consequently, treatment with RXP470.1 has been shown to promote the survival of these cells. nih.gov While the detailed mechanism by which MMP-12 promotes macrophage apoptosis requires further study, cleavage of N-cadherin has been identified as a potential mechanism. nih.gov Studies using macrophages from MMP-12 knockout mice also showed similar effects on apoptotic frequencies as observed with RXP470.1 treatment. nih.gov

RXP470.1 treatment has been shown to attenuate monocyte/macrophage invasion. nih.govnih.govahajournals.org In subcutaneous sponge models in mice, RXP470.1 reduced macrophage accumulation without affecting proliferation or apoptotic rates, suggesting an inhibition of invasion. nih.gov Reduced macrophage invasion was also observed in MMP-12 knockout mice and in a mouse model of allergen-induced lung inflammation. nih.gov This suggests that the beneficial effects of RXP470.1 on atherosclerotic plaque progression are likely underlined by reduced monocyte/macrophage invasion. nih.govnih.govahajournals.org

MMP-12 is known for its ability to cleave elastin (B1584352), a key component of the ECM, and is produced predominantly by macrophages involved in inflammatory processes. nih.govmdpi.com RXP470, by inhibiting MMP-12, influences ECM remodeling. researchgate.net In atherosclerotic plaques, RXP470.1 treatment retarded elastinolytic activity. nih.gov Proteomic analyses in the context of AAA formation in mice treated with RXP470.1 confirmed a beneficial effect on ECM remodeling proteins, alongside inflammatory pathways. mdpi.comnih.govresearchgate.netresearchgate.net While RXP470.1 reduced elastinolytic activity, it did not increase collagen content in atherosclerotic plaques, unlike observations with MMP-13 knockout. nih.gov

Influence on Monocyte and Macrophage Migration and Invasion

In Vivo Efficacy Studies of RXP470 in Mechanistic Disease Models

The in vivo efficacy of RXP470 has been primarily investigated in mechanistic disease models where MMP-12 plays a significant role, particularly in cardiovascular diseases like atherosclerosis and abdominal aortic aneurysms. nih.govnih.govnih.govmdpi.comnih.govnih.govahajournals.orgresearchgate.net

RXP470.1 has also shown protective effects in a mouse model of angiotensin II-induced abdominal aortic aneurysms (AAAs) in apoE-deficient mice. mdpi.comnih.gov Administration of RXP470.1 protected mice from AAA formation and rupture-related death. mdpi.comnih.gov This protection was associated with reduced medial thinning and elastin fragmentation, along with increased collagen deposition. mdpi.comnih.gov RXP470.1 treatment also showed beneficial effects in mice with pre-existing AAAs, suppressing aortic dilation and rupture, medial thinning, and elastin destruction. mdpi.comnih.gov These results indicate that pharmacological inhibition of MMP-12 activity with RXP470.1 can retard AAA progression and improve survival in this model. mdpi.comnih.gov

Beyond cardiovascular disease, RXP470.1 has been used in studies investigating MMP-12 activity in other inflammatory contexts, such as viral infection and inflammatory arthritis models, further highlighting its utility as a tool for studying MMP-12 function in vivo. nih.govresearchgate.netpreprints.orgmdpi.com

Here is a table summarizing some key in vitro findings:

Assay TypeObservation with RXP470.1 TreatmentRelevant SectionSource
Macrophage/Foam Cell ApoptosisPromotes survival3.1.2.1 nih.gov
Monocyte/Macrophage InvasionAttenuated invasion/reduced accumulation3.1.2.2 nih.govahajournals.org
Elastinolytic Activity (Plaque)Retarded activity3.1.2.3 nih.gov
Collagen Content (Plaque)No increase observed3.1.2.3 nih.gov
Macrophage ProliferationNo significant alteration observed in vitro or in sponge implants.3.1.2.1, 3.1.2.2 nih.gov

Here is a table summarizing key in vivo findings in disease models:

Disease ModelAnimal ModelKey Observation with RXP470.1 TreatmentRelevant SectionSource
AtherosclerosisApoE-knockout miceReduced plaque cross-sectional area, less complex plaques (increased smooth muscle cell:macrophage ratio, less macrophage apoptosis, etc.)3.2 nih.govnih.govahajournals.org
Abdominal Aortic Aneurysm (AAA)Ang II-infused ApoE-/- miceProtection from AAA formation and rupture, reduced medial thinning, increased collagen deposition, suppressed aortic dilation (pre-existing AAA)3.2 mdpi.comnih.gov
Inflammatory Arthritis (Mechanistic)Mouse modelsUsed as a tool to inhibit MMP-12 activity for studying its role3.2 researchgate.netpreprints.org
Viral Infection (Mechanistic)Mouse modelsSignificantly reduced viral load (extracellular MMP-12 inhibition)3.2 preprints.orgmdpi.com

Evaluation of RXP470 in Murine Atherosclerotic Disease Models

Atherosclerosis, a chronic inflammatory disease characterized by the accumulation of lipid and immune cells in the arterial wall, involves complex processes of vascular remodeling influenced by enzymes like MMP-12. Murine models, particularly apolipoprotein E-knockout (Apoe-/-) mice, which spontaneously develop atherosclerotic lesions, have been instrumental in evaluating the effects of MMP-12 inhibition by RXP470 on disease progression. scielo.brmdpi.comnih.gov

Pharmacological inhibition of MMP-12 with RXP470.1 has demonstrated a significant impact on the development and extent of atherosclerotic plaques in murine models. Studies in Apoe-/- mice fed a Western diet showed that treatment with a selective MMP-12 inhibitor, RXP470.1, significantly reduced atherosclerotic plaque cross-sectional area at multiple vascular sites. nih.govnih.gov This reduction was notable in the brachiocephalic artery, aortic sinus, and proximal aorta. nih.gov In the brachiocephalic artery, plaque cross-sectional area was reduced by 44% in RXP470.1-treated animals compared to controls after 12 weeks of high-fat feeding. nih.gov Furthermore, lesion size in the brachiocephalic artery of treated mice did not differ from that observed at the commencement of drug administration, suggesting that plaque progression was halted. nih.gov

Table 1: Effect of RXP470.1 on Atherosclerotic Plaque Area in Apoe-/- Mice

Vascular SitePlaque Area Reduction (%)Statistical Significance
Brachiocephalic Artery44P<0.05
Aortic Sinus37P<0.05
Proximal Aorta61P<0.05

Data derived from studies in Apoe-/- mice treated with RXP470.1. nih.gov

Beyond reducing plaque size, RXP470.1 treatment also influenced the composition and phenotype of atherosclerotic plaques, suggesting a potential impact on plaque stability. RXP470.1 treatment resulted in less complex plaques characterized by an increased smooth muscle cell to macrophage ratio. nih.govnih.gov Specifically, treatment significantly increased the percentage of smooth muscle cells while reducing the percentage of macrophages within the plaques. nih.gov This led to a heightened smooth muscle cell:macrophage ratio by 33%. nih.gov Additionally, treated plaques showed less macrophage apoptosis, increased fibrous cap thickness, smaller necrotic cores, and a decreased incidence of calcification. nih.govnih.gov These findings indicate that selective MMP-12 inhibition with RXP470.1 promotes a more fibrous plaque phenotype in mice. nih.govnih.gov

Table 2: Effect of RXP470.1 on Atherosclerotic Plaque Composition in Apoe-/- Mice

Plaque FeatureEffect of RXP470.1 Treatment
Plaque ComplexityReduced
Smooth Muscle Cell:Macrophage RatioIncreased
Macrophage ApoptosisDecreased
Fibrous Cap ThicknessIncreased
Necrotic Core SizeSmaller
Incidence of CalcificationDecreased

Data derived from studies in Apoe-/- mice treated with RXP470.1. nih.govnih.gov

Attenuation of Atherosclerotic Plaque Progression and Burden

Assessment of RXP470 in Abdominal Aortic Aneurysm Models

Abdominal aortic aneurysm (AAA) is a life-threatening condition characterized by chronic inflammation, degradation of the extracellular matrix (particularly elastin), and progressive dilation of the abdominal aorta. nih.govresearchgate.netnih.gov MMP-12 is highly expressed in human AAAs and has been implicated in their pathogenesis. nih.govresearchgate.netnih.govnih.gov Preclinical studies using angiotensin II (Ang II)-infused Apoe-/- mice, a model that mimics features of human AAA with superimposed atherosclerosis, have investigated the effects of pharmacological MMP-12 inhibition with RXP470.1. nih.govresearchgate.netnih.govoup.com

Administration of RXP470.1 to hypercholesterolemic Apoe-/- mice infused with Ang II protected against AAA formation and rupture-related death. nih.govresearchgate.netnih.gov While one study noted a marginal promotion of aortic expansion with RXP470.1 in this model, it significantly reduced aneurysm rupture rates. oup.com Treatment with RXP470.1 in mice with pre-existing AAAs also exerted beneficial effects, including suppressed aortic dilation and rupture. nih.govresearchgate.netnih.govresearchgate.net

RXP470.1 treatment in Ang II-infused Apoe-/- mice was associated with diminished medial thinning and elastin fragmentation. nih.govresearchgate.netnih.govresearchgate.net Evaluation of elastin breaks demonstrated a reduction in fragmentation in treated mice. nih.gov Furthermore, assessment of collagen fibers revealed increased deposition of new collagen within the aortic wall of RXP470.1-treated mice, suggesting enhanced stability of the aortic wall. nih.gov These findings indicate that inhibition of aberrant MMP-12 activity with RXP470.1 helps preserve aortic wall integrity and extracellular matrix structure in the context of experimental AAA. nih.gov

Table 3: Effects of RXP470.1 on Aortic Wall in Ang II-infused Apoe-/- Mice

Aortic Wall FeatureEffect of RXP470.1 Treatment
Medial ThinningDiminished
Elastin FragmentationReduced
Collagen DepositionIncreased (new collagen)
Aortic Wall StabilityIncreased

Data derived from studies in Ang II-infused Apoe-/- mice treated with RXP470.1. nih.govresearchgate.netnih.govresearchgate.net

Impact on Aneurysm Formation and Aortic Dilation

Investigation of RXP470's Modulatory Role in Other Preclinical Inflammatory and Viral Disease Models

Beyond cardiovascular diseases, MMP-12 has been implicated in other inflammatory and viral conditions. RXP470.1 has been utilized as a tool to investigate the role of MMP-12 in these contexts. Studies have shown that RXP470.1 can block MMP-12 activity in mouse models of sterile inflammation. researchgate.net Furthermore, investigations into viral infection models have suggested a role for MMP-12 in modulating the antiviral immune response, and RXP470.1, which is unable to enter cells, has been shown to reduce viral load, potentially by inhibiting extracellular MMP-12's degradation of interferon-alpha. nih.govnih.gov The similarity between the effects of RXP470.1 and MMP-12 gene deletion in models of inflammation and viral infection suggests that the active form of MMP-12 is a key target for this inhibitor in vivo. researchgate.net MMP-12 is also upregulated in inflammatory lung diseases and inflammatory bowel disease, and MMP-12 inhibitors like RXP470.1 are being tested in preclinical settings for such conditions. nih.gov

Effects on Systemic and Local Inflammatory Responses

RXP470, as a selective MMP-12 inhibitor, has been investigated for its effects on both systemic and local inflammatory responses in various preclinical models. Studies in apolipoprotein E-knockout mice, a model for atherosclerosis, demonstrated that treatment with RXP470.1 significantly reduced atherosclerotic plaque development and resulted in less complex plaques. ahajournals.orgahajournals.orgnih.gov This reduction in plaque complexity was associated with an increased smooth muscle cell to macrophage ratio, decreased macrophage apoptosis, increased fibrous cap thickness, and smaller necrotic cores, all indicative of reduced local inflammation within the arterial wall. ahajournals.orgnih.gov The beneficial effects on plaque progression observed with MMP-12 inhibitor treatment are likely underpinned by attenuated monocyte/macrophage invasion and reduced macrophage apoptosis. ahajournals.orgnih.gov

Further research in angiotensin II-induced abdominal aortic aneurysms (AAAs) in Apoe−/− mice showed that administration of RXP470.1 protected against AAA formation and rupture-related death. researchgate.netnih.govmdpi.com This protective effect was linked to diminished medial thinning and elastin fragmentation, along with increased collagen deposition. researchgate.netnih.govmdpi.com Proteomic analyses in these studies confirmed that MMP-12 inhibition with RXP470.1 had a beneficial impact on extracellular matrix remodeling proteins and modulated inflammatory pathways. researchgate.netnih.govmdpi.com Treatment with RXP470.1 in mice with pre-existing AAAs also suppressed aortic dilation and rupture, medial thinning, and elastin destruction. researchgate.netnih.gov These findings collectively suggest that pharmacological inhibition of MMP-12 activity with RXP470.1 retards AAA progression and improves survival in mice, providing evidence for its potential in modulating local inflammatory processes in vascular diseases. researchgate.netnih.govmdpi.comoup.com

In a mouse model of sterile inflammation, in vivo binding of RXP470.1-based fluorescent probes was observed, and co-immunostaining localized the probe binding to MMP-12 positive areas and F4/80 positive macrophages, indicating the presence and activity of MMP-12 in inflammatory sites. researchgate.net While one study in a post-myocardial infarction model suggested that early MMP-12 inhibition with RXP470.1 did not affect leukocyte infiltration, it did appear to increase inflammatory cytokine expression, suggesting a complex role for MMP-12 in inflammation resolution in this specific context. nih.gov Conversely, genetic ablation of MMP-12 or therapeutic inhibition with RXP470.1 in murine models of autoimmune inflammatory diseases resulted in elevated IFNγ-mediated inflammatory signatures compared to control groups, highlighting the multifaceted role of MMP-12 in regulating inflammatory responses depending on the disease context. nih.gov

The modulation of inflammation by MMP-12 inhibition is also suggested to involve the cleavage of cytokines and chemokines. nih.govmdpi.com For instance, extracellular MMP-12 can cleave and inactivate systemic IFN-α, thereby potentially attenuating the anti-viral inflammatory response. nih.govmdpi.comresearchgate.net Inhibition of extracellular MMP-12 could reverse this effect. mdpi.comresearchgate.net

Data from studies on the effects of RXP470.1 on atherosclerotic plaques in ApoE-knockout mice illustrate its impact on cellular composition:

Treatment GroupPercentage of Smooth Muscle CellsPercentage of MacrophagesSmooth Muscle Cell:Macrophage Ratio
Control31 ± 3%42 ± 1%-
RXP470.141 ± 3% (P<0.05)36 ± 2% (P<0.01)Increased by 33% (P<0.05)

These data indicate that RXP470.1 treatment leads to a significant shift in the cellular composition of plaques, favoring smooth muscle cells over macrophages, which is associated with reduced inflammation and increased plaque stability. nih.gov

Modulation of Pathogen-Induced Biological Responses, including Viral Replication

Research has explored the role of MMP-12 in pathogen-induced responses and the potential for its inhibition by RXP470 to modulate these processes, particularly viral replication. researchgate.netnih.govmdpi.comresearchgate.net A key finding is the involvement of extracellular MMP-12 in cleaving and inactivating systemic interferon-alpha (IFN-α), a crucial component of the anti-viral immune response. nih.govmdpi.comresearchgate.net This cleavage can attenuate the host's ability to combat viral infections. nih.govmdpi.comresearchgate.net

Studies using a membrane-impermeable MMP-12 inhibitor, such as RXP470.1, have shown that inhibiting extracellular MMP-12 can lead to elevated systemic IFN-α levels. researchgate.netnih.govmdpi.comresearchgate.net In coxsackievirus type B3-infected wild-type mice, treatment with RXP470.1 by continuous infusion resulted in highly elevated plasma IFN-α levels. researchgate.netresearchgate.net This elevation in systemic IFN-α was associated with reduced morbidity, a significant retention of body weight, and importantly, abrogated viral replication at day 7, leading to an approximately 50% reduction in viral load in the pancreas. researchgate.netresearchgate.net Morphometric quantification of viral replication in the pancreas of infected mice showed less virus in the RXP470.1-treated group. researchgate.net

These findings suggest that inhibiting extracellular MMP-12 with compounds like RXP470.1 could represent a novel therapeutic avenue for antiviral treatments by preserving systemic IFN-α activity. mdpi.comresearchgate.net The ability of RXP470.1 to reduce viral replication in this context highlights its potential in modulating pathogen-induced biological responses. researchgate.netresearchgate.net

Data on the effects of RXP470.1 on viral load in coxsackievirus type B3-infected mice are summarized below:

Treatment GroupViral Load in Pancreas (Day 7)
ControlHigh
RXP470.1Approximately 50% Reduction

Mechanistic Elucidation of Rxp470 S Biological Actions

Identification and Validation of Specific MMP-12 Substrate Cleavage Inhibition by RXP470

RXP470 has been characterized as a potent and selective inhibitor of MMP-12. Its inhibitory activity has been measured, demonstrating a high affinity for human MMP-12 with a Ki of 0.2 nM. RXP470 exhibits significantly lower potency against other MMPs, being 2 to 4 orders of magnitude less potent. medchemexpress.com This selectivity is attributed to specific structural features of RXP470, including a phosphinic group thought to interact with the catalytic zinc ion in the active site of MMP-12, as well as an isoxazole (B147169) side chain and a Glu-Glu motif that contribute to its selectivity. researchgate.netresearchgate.net Studies using in situ zymography have confirmed that RXP470 significantly reduces elastinolytic activity within atherosclerotic plaques, an effect largely attributed to MMP-12 inhibition. mdpi.com

Delineation of Downstream Cellular Signaling Pathways Modulated by RXP470 Activity

Inhibition of MMP-12 by RXP470 leads to the modulation of several downstream cellular signaling pathways, impacting cellular behavior and tissue remodeling.

Analysis of MMP-12 Dependent Cleavage of N-cadherin and its Reversal by RXP470

MMP-12 is involved in the cleavage of N-cadherin, an adhesion molecule important for cell-cell contact and signaling. Studies have shown that MMP-12-dependent cleavage of N-cadherin occurs in macrophages. nih.gov This cleavage is associated with processes such as macrophage apoptosis. nih.gov Treatment with RXP470 has been observed to retard the increased turnover rate of N-cadherin in foam-cell macrophages treated with active MMP-12. nih.gov Furthermore, RXP470 treatment was found to negate the formation of the cleaved fragment of N-cadherin that is observed in the presence of active MMP-12. nih.gov This suggests that one mechanism by which RXP470 exerts its effects, such as inhibiting macrophage apoptosis, may be through the inhibition of MMP-12-dependent cleavage of macrophage N-cadherin. nih.gov

Investigation of RXP470's Influence on Pro-inflammatory Cytokine and Chemokine Networks

MMPs, including MMP-12, can modulate the activity of cytokines and chemokines, thereby influencing inflammatory responses. mdpi.comdovepress.commdpi.com MMP-12 has been shown to cleave the C-terminus of IFNγ, which can decrease JAK–STAT1 signaling and IFNγ activation in pro-inflammatory macrophages. mdpi.com Inhibition of MMP-12 using RXP470.1 in murine models of autoimmune inflammatory diseases resulted in elevated IFNγ mediated inflammatory signatures compared to control groups. mdpi.com Additionally, while extracellular MMP-12 can attenuate systemic IFNα, the use of RXP470.1, which acts extracellularly, significantly reduced viral load in virus-infected cells. mdpi.com Proteomic analyses in the context of abdominal aortic aneurysms have also indicated that MMP-12 inhibition with RXP470.1 regulates inflammatory pathways. mdpi.com

Comprehensive Analysis of Extracellular Matrix Protein Homeostasis Alterations via RXP470

MMP-12 plays a significant role in the degradation of extracellular matrix (ECM) components, particularly elastin (B1584352). patsnap.comnih.gov Dysregulated MMP-12 activity can lead to excessive ECM degradation, contributing to tissue damage. patsnap.com Inhibition of MMP-12 activity with RXP470.1 has been shown to have beneficial effects on ECM remodeling. In mouse models of abdominal aortic aneurysms, RXP470.1 administration was associated with diminished medial thinning and elastin fragmentation, alongside increased collagen deposition. mdpi.comnih.gov Proteomic analyses confirmed a beneficial effect of MMP-12 inhibition on ECM remodeling proteins. mdpi.comnih.gov These findings indicate that RXP470 helps maintain ECM homeostasis by preventing excessive degradation mediated by MMP-12.

Relevant Data:

TreatmentMedial ThinningElastin FragmentationCollagen Deposition
ControlHighHighLow
RXP470.1 TreatmentDiminishedDiminishedIncreased

*Data synthesized from search results mdpi.comnih.gov.

Cell-Specific Effects of RXP470 in Complex Biological Systems (e.g., Macrophages, Smooth Muscle Cells)

RXP470 exhibits cell-specific effects, particularly on macrophages and smooth muscle cells, which are key players in various pathological processes.

In macrophages, MMP-12 is prominently expressed, and its activity is linked to macrophage function and survival. nih.govpatsnap.comimrpress.com RXP470's inhibition of MMP-12-dependent N-cadherin cleavage is thought to contribute to the inhibition of macrophage apoptosis. nih.gov Treatment with RXP470.1 has been shown to reduce the percentage of macrophages in atherosclerotic plaques while increasing the percentage of smooth muscle cells, resulting in a heightened smooth muscle cell:macrophage ratio. nih.gov This reduction in macrophages contributes to reduced plaque inflammation. nih.gov

In contrast to its effects on macrophages, RXP470.1 did not alter the rate of FasL-induced apoptosis in smooth muscle cells in vitro. nih.gov Accordingly, the frequency of apoptotic vascular smooth muscle cells detected within atherosclerotic plaques was not altered in mice treated with RXP470.1. nih.gov This suggests a differential impact of RXP470, mediated through MMP-12 inhibition, on these two cell types.

Relevant Data:

TreatmentMacrophage Percentage in PlaqueSmooth Muscle Cell Percentage in PlaqueSmooth Muscle Cell:Macrophage RatioMacrophage ApoptosisSmooth Muscle Cell Apoptosis (FasL-induced)
Control42 ± 1%31 ± 3%LowerHigherUnchanged
RXP470.1 Treatment36 ± 2%41 ± 3%Higher (33% increase)ReducedUnchanged

*Data synthesized from search results nih.gov.

Advanced Research Methodologies and Tools Utilizing Rxp470

Development and Application of RXP470-Derived Probes for Molecular Imaging

Molecular imaging plays a crucial role in visualizing and tracking biological processes in living organisms. RXP470 has served as a foundational structure for developing targeted probes to image active MMP-12. nih.govnih.govdntb.gov.uasigmaaldrich.comresearchgate.net

Design and Synthesis Strategies for Fluorescent RXP470 Probes for In Vivo Applications

The design of fluorescent probes based on RXP470 involves conjugating a fluorescent reporter molecule to the RXP470 scaffold while preserving its affinity and selectivity for MMP-12. Researchers have explored different fluorescent dyes and linker lengths to optimize probe properties for in vivo applications. nih.govresearchgate.netacs.org For instance, one study described the synthesis of RXP470-derived optical probes using cyanine (B1664457) dyes, including Cy5.5 and ZW800-1. nih.govresearchgate.net The design was based on the crystallographic structure of RXP470.1 in complex with MMP-12, considering the crucial interactions that maintain high affinity and selectivity. nih.gov Chemical elongation at the C-terminal position was reasoned to have a negligible impact on RXP470 binding. nih.gov The synthesis typically involves coupling the modified RXP470 pseudo peptide to the chosen fluorescent moiety. nih.govresearchgate.net

Utilization of RXP470-Based Probes for Tracking Active MMP-12 in Disease Progression Models

RXP470-based fluorescent probes have been utilized to track the active form of MMP-12 in preclinical disease models. nih.govnih.govresearchgate.net These probes allow for the detection and monitoring of MMP-12 activity, which is particularly valuable in diseases where this enzyme plays a significant role, such as inflammation and aneurysm. nih.govresearchgate.net In vivo binding of a zwitterionic fluorophore-containing probe (Probe 3) was observed in murine models of sterile inflammation and carotid aneurysm. nih.govresearchgate.net Binding specificity was confirmed using a non-binding homolog, and co-immunostaining localized probe binding to MMP-12 positive areas and F4/80 positive macrophages in aneurysms. nih.govresearchgate.net This demonstrates the utility of these probes as valuable tools for pathophysiology research and drug development. nih.govdntb.gov.uaresearchgate.net

Nanotechnology-Based Delivery Systems for Targeted RXP470 Research Applications

Nanotechnology offers promising avenues for targeted delivery of research agents, including inhibitors like RXP470. juniperpublishers.combjpharm.org.ukmdpi.com Functionalizing nanocarriers with RXP470 can potentially enhance the delivery of associated cargo to sites of high MMP-12 activity.

Design and Synthesis of RXP470-Functionalized Nanocarriers and Conjugates

The design and synthesis of RXP470-functionalized nanocarriers involve conjugating RXP470 to the surface of nanoparticles. One study described the synthesis of RXP470-modified nanostructured lipid carriers (NLC). nih.govresearchgate.net This involved functionalizing NLCs with thiol-protected groups and then grafting RXP470.1-maleimide pseudo-peptide through a thioether linkage. nih.gov A PEG spacer was often incorporated to ensure the accessibility of the targeting ligand for interaction with its target. researchgate.net

Evaluation of Targeted Delivery Efficacy of RXP470 Formulations in Preclinical Disease Models

The targeted delivery efficacy of RXP470 formulations has been evaluated in preclinical disease models, particularly in the context of atherosclerosis, where MMP-12 is implicated. mdpi.comnih.govnih.govahajournals.org Studies have investigated the biodistribution of RXP470-targeted nanostructured lipid carriers in atherosclerotic mouse models. mdpi.comnih.gov While RXP470 functionalization aimed to achieve active targeting of MMP-12-secreting macrophages in atherosclerotic plaques, some studies indicated that the RXP470 coating did not significantly enhance the accumulation of nanoparticles within the plaques compared to non-functionalized carriers in certain models. mdpi.comalzdiscovery.org However, these studies still highlight the potential of nanocarriers for delivering agents to atherosclerotic lesions and the ongoing research into optimizing targeting strategies. mdpi.comnih.gov

Structural Biology Applications of RXP470 in Elucidating Enzyme-Inhibitor Complexes (e.g., Co-crystallization with MMP-12)

Structural biology techniques, such as X-ray crystallography, are essential for understanding the precise interactions between enzymes and their inhibitors at the molecular level. RXP470 has been a valuable tool for elucidating the binding mode of inhibitors within the active site of MMP-12. nih.govnih.govresearchgate.netnih.gov

Co-crystallization of RXP470 with the catalytic domain of MMP-12 has provided detailed insights into their interaction. nih.govnih.gov Crystal structures have revealed how RXP470 binds to the active site of MMP-12, including the role of its phosphinic group in potentially interacting with the catalytic zinc ion and the importance of specific side chains (like the isoxazole (B147169) and Glu-Glu motif) for selectivity. nih.govresearchgate.netnih.gov Studies have also explored the binding of RXP470-derived probes in complex with MMP-12, confirming that the conjugation of a fluorescent dye does not necessarily affect the binding of the targeting moiety. nih.govresearchgate.netacs.org These structural studies are crucial for rational inhibitor design and for understanding the molecular basis of MMP-12 inhibition. nih.govnih.govresearchgate.net

Here is a table summarizing some data points related to RXP470's interaction with MMP-12, derived from the search results:

PropertyValue (RXP470.1)TargetNotesSource Index
Human MMP-12 Ki0.2 nMHuman MMP-12Potent and selective inhibitor. medchemexpress.com
Human MMP-12 Ki0.24 nMHuman MMP-12Potent and selective inhibitor. guidetomalariapharmacology.org
Human MMP-12 Ki0.26 nMHuman MMP-12Potent and selective inhibitor. nih.gov
Murine MMP-12 KiPotentMurine MMP-12Selective inhibitor in mouse model. nih.gov
Selectivity2-4 orders of magnitude less potent against other MMPsOther MMPsDemonstrates high selectivity for MMP-12. medchemexpress.com

Conceptual Implications and Future Research Trajectories for Rxp470

RXP470 as a Foundational Tool Compound in Zinc Metalloprotease Research

RXP470 is recognized as a potent and selective inhibitor of MMP-12, exhibiting a Ki of 0.2 nM against human MMP-12 and demonstrating significantly lower potency (2 to 4 orders of magnitude less) against other MMPs. guidetomalariapharmacology.orgnih.govmedchemexpress.cominvivochem.com This high selectivity is a crucial characteristic that distinguishes it from earlier, less specific matrix metalloproteinase inhibitors (MMPIs) and positions it as a valuable tool for dissecting the specific functions of MMP-12 within the complex network of zinc metalloprotease activity. nih.govnih.govmdpi.com

The design of RXP470, leveraging phosphinic peptide chemistry, represents a successful strategy for achieving selectivity among zinc proteases, a challenge previously encountered due to the structural similarities around the active sites of these enzymes. nih.govcea.fruit.nonih.gov The phosphinyl group in RXP470 is thought to interact directly with the catalytic zinc ion in the active site of MMP-12. researchgate.net

Structural studies, including high-resolution X-ray crystallography (e.g., PDB ID 4GQL), have provided detailed insights into the binding mode of RXP470 with the catalytic domain of MMP-12. guidetomalariapharmacology.orgcea.fr These structural insights are fundamental for understanding the molecular basis of its potency and selectivity and serve as a foundation for the rational design of next-generation MMP-12 inhibitors.

Furthermore, RXP470 has been utilized in research to indirectly identify MMP-12 as a target of activity-based probes through competitive binding assays. nih.gov This application highlights its utility as a reference compound for validating the specificity of other tools developed for studying MMP-12 activity.

Broader Therapeutic Strategy Implications Derived from Selective MMP-12 Inhibition Preclinical Data

Preclinical studies, predominantly using apolipoprotein E-knockout (apoE-KO) mouse models, have provided compelling evidence for the therapeutic potential of selective MMP-12 inhibition using RXP470. These studies have primarily focused on cardiovascular diseases, where MMP-12 has been implicated in disease progression.

In models of atherosclerosis, treatment with RXP470 significantly reduced the development of atherosclerotic plaques. guidetomalariapharmacology.orgnih.govmedchemexpress.cominvivochem.comcea.frdovepress.com Beyond merely reducing plaque size, RXP470 treatment resulted in a more stable plaque phenotype, characterized by:

Reduced plaque cross-sectional area. nih.govmedchemexpress.cominvivochem.com

Increased smooth muscle cell to macrophage ratio. nih.govmedchemexpress.cominvivochem.com

Increased fibrous cap thickness. nih.govmedchemexpress.cominvivochem.com

Smaller necrotic core size. nih.govmedchemexpress.cominvivochem.com

Decreased incidence of calcification. nih.govmedchemexpress.cominvivochem.com

Less complex plaque morphology. nih.govmedchemexpress.cominvivochem.com

These findings suggest that selective inhibition of MMP-12 can influence key aspects of plaque stability, which is critical in preventing events like plaque rupture that lead to myocardial infarction and stroke. nih.gov

A summary of key preclinical findings in atherosclerotic plaque development is presented in the table below:

EndpointRXP470 Treatment Effect (vs Control)Source
Atherosclerotic Plaque Cross-Sectional AreaSignificantly reduced nih.govmedchemexpress.cominvivochem.com
Plaque ComplexityLess complex nih.govmedchemexpress.cominvivochem.com
Smooth Muscle Cell:Macrophage RatioIncreased nih.govmedchemexpress.cominvivochem.com
Macrophage ApoptosisLess nih.govmedchemexpress.cominvivochem.com
Fibrous Cap ThicknessIncreased nih.govmedchemexpress.cominvivochem.com
Necrotic Core SizeSmaller nih.govmedchemexpress.cominvivochem.com
Incidence of CalcificationDecreased nih.govmedchemexpress.cominvivochem.com

Furthermore, studies in apoE-KO mice infused with angiotensin II demonstrated that RXP470 treatment protected against abdominal aortic aneurysm (AAA) formation and rupture-related death. mdpi.com This protective effect was associated with reduced medial thinning, decreased elastin (B1584352) fragmentation, and increased collagen deposition within the aortic wall. mdpi.com Proteomic analysis in these models indicated that MMP-12 inhibition beneficially impacted extracellular matrix remodeling proteins and inflammatory pathways. mdpi.com

Beyond cardiovascular diseases, MMP-12 has been implicated in the pathogenesis of other inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and periodontitis. nih.govnih.gov The success of RXP470 in preclinical models suggests that selective MMP-12 inhibition could hold broader therapeutic implications for these and other diseases where MMP-12 plays a contributing role in tissue degradation and inflammation.

Identification of Unanswered Questions and Future Research Avenues for RXP470 and MMP-12 Related Biological Pathways

Despite the significant progress made with RXP470 as a research tool and the promising preclinical data, several unanswered questions and avenues for future research remain.

While the high in vitro selectivity of RXP470 for MMP-12 is well-established, directly assessing its in vivo specificity across a wide range of potential targets remains a challenge. nih.gov Although preclinical data strongly suggest that the observed effects are mediated through MMP-12 inhibition, further studies are needed to definitively rule out off-target effects in complex in vivo environments.

The precise molecular mechanisms by which MMP-12 inhibition by RXP470 leads to reduced macrophage apoptosis, particularly the potential involvement of N-cadherin cleavage, require further in-depth validation. ahajournals.org Elucidating these detailed pathways will provide a more complete understanding of how selective MMP-12 inhibition exerts its protective effects.

A comprehensive pharmacological profiling of RXP470, including detailed pharmacokinetic and pharmacodynamic studies beyond its efficacy in specific disease models, is necessary for its potential translation or for informing the design of related compounds. ontosight.ai Understanding its absorption, distribution, metabolism, and excretion properties is crucial for assessing its suitability as a therapeutic lead.

Further research is warranted to fully explore the impact of selective MMP-12 inhibition on the intricate interplay between extracellular matrix remodeling and inflammatory pathways observed in preclinical studies. mdpi.com Identifying the specific downstream targets and signaling cascades affected by MMP-12 inhibition will enhance our understanding of disease pathogenesis and potential therapeutic interventions.

The implicated role of MMP-12 in other diseases such as COPD, asthma, and periodontitis opens up new avenues for research using selective inhibitors like RXP470. nih.govnih.gov Investigating the therapeutic potential of targeting MMP-12 in these conditions could lead to novel treatment strategies.

The development of highly selective MMP-12 inhibitors continues to be an area of active research. The structural similarities within the MMP family pose ongoing challenges in designing compounds that potently and specifically inhibit only MMP-12. nih.govmdpi.com Future research should focus on leveraging structural insights from compounds like RXP470 to design even more refined and selective inhibitors with favorable pharmacological properties.

Finally, exploring the potential of selective MMP-12 inhibitors, or derivatives thereof, as imaging agents for diagnosing or monitoring diseases where MMP-12 is upregulated represents another promising research direction. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing RXP470, and how can researchers ensure reproducibility?

  • Answer : Synthesis of RXP470 should follow peer-reviewed protocols emphasizing reaction conditions (e.g., temperature, catalysts) and purity control. Key steps include:

  • Literature review to identify validated synthetic routes (e.g., coupling reactions, purification techniques) .
  • Detailed experimental documentation , including reagent sources, equipment specifications, and step-by-step procedures to enable replication .
  • Characterization using NMR, HPLC, or mass spectrometry to confirm structural integrity and purity (>95% recommended) .

Q. How should researchers design controlled experiments to evaluate RXP470’s biochemical activity?

  • Answer :

  • Define variables : Independent (e.g., concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cell viability) must align with the hypothesis .
  • Control groups : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay specificity .
  • Replication : Perform triplicate experiments to assess variability, and use statistical tools (e.g., ANOVA) to confirm significance (p < 0.05) .

Q. What criteria should guide the formulation of hypotheses about RXP470’s mechanism of action?

  • Answer : Hypotheses must be:

  • Specific : Focus on a single pathway or molecular target (e.g., "RXP470 inhibits kinase X by binding to its ATP pocket").
  • Testable : Design experiments with measurable outcomes (e.g., IC50 values, binding kinetics) .
  • Grounded in literature : Cite prior studies on structural analogs or related mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in RXP470’s efficacy data across different experimental models?

  • Answer : Contradictions often arise from model-specific variables (e.g., cell line genetic backgrounds, in vivo metabolism). Address these by:

  • Comparative analysis : Systematically test RXP470 in parallel models (e.g., primary cells vs. immortalized lines) to identify confounding factors .
  • Meta-analysis : Aggregate data from published studies to assess trends or outliers .
  • Mechanistic validation : Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to confirm target engagement .

Q. What strategies optimize cross-disciplinary research on RXP470 (e.g., computational modeling + wet-lab validation)?

  • Answer :

  • Iterative design : Use computational tools (e.g., molecular docking) to predict binding modes, then validate via surface plasmon resonance (SPR) or crystallography .
  • Data integration : Combine omics datasets (proteomics, transcriptomics) to map RXP470’s polypharmacology .
  • Collaborative frameworks : Establish shared protocols for data exchange and standardization (e.g., FAIR principles) .

Q. How should longitudinal studies on RXP470’s toxicity be structured to ensure robustness?

  • Answer :

  • Dose-ranging studies : Test multiple doses over extended periods (e.g., 4–12 weeks) to identify chronic toxicity thresholds .
  • Endpoint diversity : Include histopathology, biomarker analysis (e.g., liver enzymes), and behavioral assessments .
  • Ethical compliance : Adhere to institutional animal care guidelines and publish negative results to avoid publication bias .

Data Management and Analysis

Q. What are best practices for managing and sharing RXP470-related research data?

  • Answer :

  • Data repositories : Use discipline-specific platforms (e.g., PubChem for chemical data, Zenodo for raw datasets) .
  • Metadata standards : Document experimental conditions, instrument settings, and software versions .
  • Licensing : Apply CC-BY or similar licenses to enable reuse while retaining attribution .

Table 1 : Types of RXP470 Research Data and Recommended Tools

Data Type Examples Analysis Tools References
StructuralNMR spectra, X-ray dataMestReNova, PyMOL
BiochemicalIC50, Ki valuesGraphPad Prism, KinTek Explorer
OmicsTranscriptomic profilesIPA, GSEA

Ethical and Reporting Standards

Q. How to address potential conflicts of interest in RXP470 research?

  • Answer :

  • Disclosure : Declare funding sources (e.g., industry partnerships) in the manuscript’s acknowledgments section .
  • Independent validation : Collaborate with third-party labs to replicate critical findings .

Q. What are the key elements of a rigorous methods section for RXP470 studies?

  • Answer :

  • Reagent details : Provide CAS numbers, batch IDs, and supplier information .
  • Instrument parameters : Specify model numbers, software versions, and calibration protocols .
  • Data availability : Link to supplementary materials or repositories for raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.